
Macluraxanthone C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Description
Macluraxanthone C is a member of the class of xanthones that is 9H-xanthen-9-one substituted by hydroxy groups at positions 1, 3, 5 and 6, a dimethylallyl group at position 2 and a prenyl group at position 4. Isolated from Maclura tinctoria and Cudrania tricuspidata, it exhibits anti-HIV and antineoplastic activity. It has a role as a metabolite, an anti-HIV agent and an antineoplastic agent. It is a member of xanthones and a member of phenols.
Q & A
Basic Research Questions
Q. What are the validated methods for isolating macluraxanthone C from plant sources, and how is purity confirmed?
this compound is typically isolated from the root bark of Mesua ferrea or Maclura pomifera using solvent extraction followed by chromatographic purification. The process involves:
- Extraction : Milled root bark is macerated with n-hexane, yielding a crude extract.
- Purification : Vacuum column chromatography with silica gel and stepwise gradients of hexane/chloroform and chloroform/methanol is used. Final yields are low (~50 mg from 3 kg of raw material) .
- Purity validation : Melting point analysis, mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) are employed. For example, the isolated compound should match literature values (m.p. 169–170°C; UV λmax at 336, 290, 280, and 241 nm) .
Q. How is cytotoxicity assessed for this compound in immune cell models, and what are safe working concentrations?
Cytotoxicity is evaluated using the MTT assay on THP-1-derived macrophages. Key steps include:
- Cell treatment : Cells are exposed to this compound at concentrations ranging from 1.56–50 µg/mL for 24–48 hours.
- Viability measurement : Absorbance at 540 nm is measured after dissolving formazan crystals in DMSO.
- Safe doses : Non-toxic concentrations for immune modulation are ≤25 µg/mL, as higher doses (e.g., 50 µg/mL) reduce viability .
Q. What surface markers are used to evaluate this compound’s effects on macrophage polarization?
Flow cytometry is employed to quantify macrophage surface markers:
- M1 pro-inflammatory markers : CD86, CD80 (upregulated).
- M2 anti-inflammatory markers : CD206, CD163 (downregulated).
- Validation : this compound (5–25 µg/mL) increases CD86 expression but reduces CD14, CD11b, and CD80, suggesting M1 polarization .
Advanced Research Questions
Q. How does this compound modulate cytokine production in LPS-challenged macrophages, and what methodological controls are critical?
this compound exhibits context-dependent cytokine regulation:
- Baseline conditions : No significant effect on TNF-α, IL-1β, or IL-10 production.
- LPS stimulation : Reduces TNF-α (p<0.01) and IL-10 (p<0.05) but not IL-1β, indicating selective anti-inflammatory activity under pro-inflammatory stress .
- Key controls : Include vehicle (DMSO) and LPS-only groups to isolate compound-specific effects. ELISA kits with standardized protocols are recommended .
Q. What contradictions exist in this compound’s reported bioactivities, and how can experimental design resolve them?
Discrepancies arise in its anti-inflammatory vs. pro-inflammatory effects :
- Pro-inflammatory role : Promotes M1 polarization via CD86 upregulation .
- Anti-inflammatory role : Suppresses TNF-α and IL-10 post-LPS challenge .
- Resolution : Dose- and time-dependent studies are critical. For example, higher concentrations (25 µg/mL) may shift outcomes due to cytotoxicity .
Q. What molecular docking approaches validate this compound’s anti-cholinesterase activity, and how do binding modes compare to reference inhibitors?
this compound inhibits acetylcholinesterase (AChE) non-competitively (IC50 = 8.47 µM) and butyrylcholinesterase (BChE) competitively (IC50 = 29.8 µM).
- Docking studies : The compound binds tightly to both enzymes, with stronger affinity than quercetin. Key interactions include hydrogen bonding with AChE’s peripheral anionic site .
- Comparison : Unlike the competitive inhibitor quercetin, this compound’s non-competitive AChE inhibition suggests allosteric modulation .
Q. How does this compound’s antioxidant capacity compare to other flavonoids, and what assays are most reliable for quantification?
this compound demonstrates superior radical scavenging in DPPH (91.74% at 100 µg/mL) and DMPD (30.63%) assays compared to osajin and pomiferin. However, it shows weak metal-chelating activity. FRAP and PRAP assays are less sensitive for this compound .
Q. What in vitro models are used to study this compound’s anti-metastatic effects, and what mechanistic insights do they provide?
B16F10 melanoma cells are treated with non-toxic doses (3–10 µM) to assess:
- Invasion/migration : this compound inhibits invasion more effectively than doxorubicin (10 µM) via apoptosis induction.
- Mechanism : Downregulation of matrix metalloproteinases (MMPs) and adhesion molecules is hypothesized but requires validation .
Q. Methodological Recommendations
- Dose optimization : Use ≤25 µg/mL for immune studies to avoid confounding cytotoxicity .
- Assay selection : Combine flow cytometry (surface markers) with ELISA (cytokines) for comprehensive immune profiling .
- Statistical rigor : Apply ANOVA with Dunnett’s post-hoc test for multi-group comparisons; report p-values transparently .
Propriétés
Formule moléculaire |
C23H24O6 |
---|---|
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
1,3,5,6-tetrahydroxy-2-(2-methylbut-3-en-2-yl)-4-(3-methylbut-2-enyl)xanthen-9-one |
InChI |
InChI=1S/C23H24O6/c1-6-23(4,5)16-18(26)13(8-7-11(2)3)21-15(20(16)28)17(25)12-9-10-14(24)19(27)22(12)29-21/h6-7,9-10,24,26-28H,1,8H2,2-5H3 |
Clé InChI |
INSDJDFCZJWKAI-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C(=C(C2=C1OC3=C(C2=O)C=CC(=C3O)O)O)C(C)(C)C=C)O)C |
SMILES canonique |
CC(=CCC1=C(C(=C(C2=C1OC3=C(C2=O)C=CC(=C3O)O)O)C(C)(C)C=C)O)C |
Synonymes |
macluraxanthone C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.